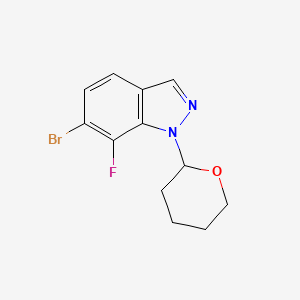
6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole is a chemical compound with the molecular formula C12H12BrFN2O and a molecular weight of 299.14 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents like dichloromethane and reagents such as sodium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups .
Scientific Research Applications
6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-7-fluoro-1-tetrahydropyran-2-yl-indazole: Known for its unique combination of bromine, fluorine, and tetrahydropyran-2-yl groups.
Other Indazole Derivatives: Compounds like 6-bromo-1H-indazole and 7-fluoro-1H-indazole share structural similarities but differ in their functional groups and biological activities.
Uniqueness
This compound stands out due to its specific combination of functional groups, which may confer unique biological properties and reactivity compared to other indazole derivatives .
Properties
Molecular Formula |
C12H12BrFN2O |
|---|---|
Molecular Weight |
299.14 g/mol |
IUPAC Name |
6-bromo-7-fluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12BrFN2O/c13-9-5-4-8-7-15-16(12(8)11(9)14)10-3-1-2-6-17-10/h4-5,7,10H,1-3,6H2 |
InChI Key |
DZUURBRDIWVWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3F)Br)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


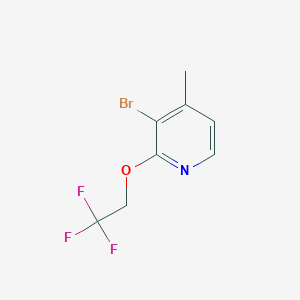
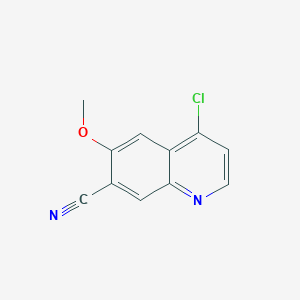

![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
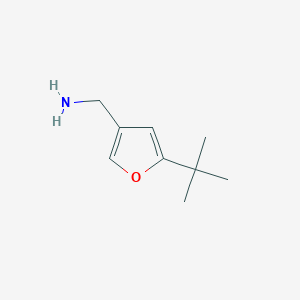
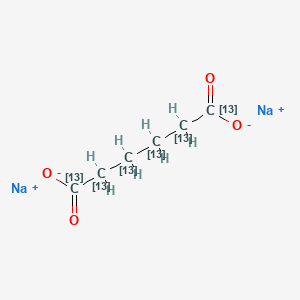
![(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)
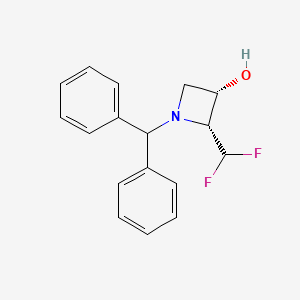
![6-Chloro-N,3-dimethyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13908090.png)

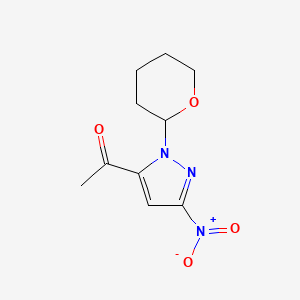
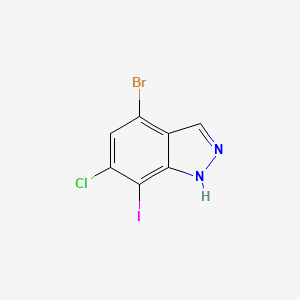
![Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13908126.png)

